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4-(5-Ethyl-1,2,4-oxadiazol-3-
Compound Name:
yl)benzoic Acid

Cat. No.: B1593100

An In-depth Technical Guide to 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid

Abstract

This technical guide provides a comprehensive overview of 4-(5-ethyl-1,2,4-oxadiazol-3-
yl)benzoic acid, a heterocyclic compound of significant interest to the fields of medicinal
chemistry and materials science. The 1,2,4-oxadiazole moiety is a recognized bioisostere for
esters and amides and is a key scaffold in numerous biologically active molecules.[1] This
document details the fundamental physicochemical properties of the title compound, including
its molecular weight and structure. Furthermore, it outlines a robust and efficient synthesis
protocol, methods for spectroscopic characterization, and discusses its potential applications
as a versatile building block in drug discovery and development. This guide is intended for
researchers, chemists, and drug development professionals seeking detailed, actionable
information on this compound.

Introduction to 1,2,4-Oxadiazole Derivatives

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms, one
oxygen atom, and two carbon atoms. This scaffold has garnered substantial attention in
pharmaceutical research due to its metabolic stability and its ability to participate in hydrogen
bonding, making it a valuable component in the design of therapeutic agents.[1] Derivatives of
1,2,4-oxadiazole have demonstrated a wide array of biological activities, including anticancer,
anti-inflammatory, antiviral, analgesic, and antibacterial properties.[1] The compound 4-(5-
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ethyl-1,2,4-oxadiazol-3-yl)benzoic acid incorporates this privileged scaffold with a benzoic

acid functional group, opening avenues for its use as a molecular building block for creating

extensive compound libraries through modification of the carboxylic acid moiety.

Physicochemical and Structural Properties

The fundamental properties of 4-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoic acid are critical for its

application in experimental settings. These properties determine its solubility, reactivity, and

suitability for various biological and chemical assays. While experimental data for this specific

isomer is not widely published, the properties can be reliably calculated based on its structure

and compared to its close isomers.[2]

Data Summary Table

Property Value

Source

4-(5-Ethyl-1,2,4-oxadiazol-3-

yl)benzoic acid

IUPAC Name

Molecular Formula C11H10N203 [2]
Molecular Weight 218.21 g/mol [2]
Exact Mass 218.0691 u [2]

Isomer CAS Number

859155-81-0 (for 3-yl isomer)

[2]

Calculated XLogP3

2.76 (for 3-yl isomer)

[2]

Topological Polar Surface Area

76.2 A2 (for 3-yl isomer)

[2]

Calculated Boiling Point

431.8 +47.0 °C at 760 mmHg

(for 3-yl isomer)

[2]

Calculated Density

1.3+ 0.1 g/cm3 (for 3-yl

isomer)

[2]

Chemical Structure

The molecular structure consists of a central benzoic acid moiety substituted at the 4-position

with a 5-ethyl-1,2,4-oxadiazole ring.
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Caption: Workflow for the synthesis of the title compound via catalytic oxidation.

Spectroscopic Characterization
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To confirm the identity and purity of the synthesized 4-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoic
acid, a suite of spectroscopic techniques should be employed. Based on the structure, the
following spectral features are anticipated:

e 1H NMR (Proton Nuclear Magnetic Resonance): The spectrum should exhibit distinct signals
corresponding to the different types of protons. The aromatic protons on the benzoic acid
ring will likely appear as two doublets in the downfield region (d 7.5-8.5 ppm). The ethyl
group will present as a quartet for the methylene (-CHz-) protons (around & 2.8-3.0 ppm) and
a triplet for the methyl (-CHs) protons (around & 1.3-1.5 ppm). The acidic proton of the
carboxyl group will appear as a broad singlet at a very downfield chemical shift (5 > 10 ppm),
which can be confirmed by a DO exchange experiment.

e 13C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show signals for all
11 unigue carbon atoms. Key signals would include the carbonyl carbon of the carboxylic
acid (~165-170 ppm), carbons of the oxadiazole ring (~160-175 ppm), and the aromatic
carbons (~125-140 ppm), in addition to the two signals for the ethyl group in the aliphatic
region.

o Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in negative ion
mode should show a prominent peak for the deprotonated molecule [M-H]~ at m/z 217.06. In
positive ion mode, a peak for the protonated molecule [M+H]* at m/z 219.08 would be
expected.

e Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretch
from the carboxylic acid dimer (2500-3300 cm~1), a sharp C=0 stretch (~1700 cm~1), C=N
stretching from the oxadiazole ring (~1600 cm~1), and C-O stretching bands.

Potential Applications in Research and
Development

The unique structural combination of a stable heterocyclic ring and a reactive carboxylic acid
handle makes 4-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoic acid a highly valuable intermediate for
drug discovery and materials science.

Drug Discovery
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The title compound is an ideal scaffold for generating libraries of novel chemical entities for
high-throughput screening. The carboxylic acid group serves as a versatile anchor point for
amide coupling reactions, allowing for the introduction of diverse chemical functionalities to
explore structure-activity relationships (SAR).

e As a Scaffold: The core structure can be used to develop inhibitors for various enzymes,
such as kinases or proteases, where the benzoic acid can interact with basic residues in an
active site and the oxadiazole can form key hydrogen bonds. [3]* Bioisosterism: The 1,2,4-
oxadiazole ring is a well-known bioisostere of ester and amide groups, providing improved
metabolic stability and pharmacokinetic properties compared to its acyclic counterparts. [1]*
Therapeutic Areas: Given the broad bioactivity of 1,2,4-oxadiazoles, derivatives of this
compound could be investigated as potential anticancer, anti-inflammatory, or antimicrobial
agents. [1][4]

Diagram of Application in SAR Studies
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Caption: Role as a scaffold for Structure-Activity Relationship (SAR) studies.

Conclusion
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4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid is a compound with significant potential,
underpinned by its molecular weight of 218.21 g/mol and its versatile chemical structure. The
presence of the proven 1,2,4-oxadiazole pharmacophore combined with a modifiable benzoic
acid group makes it an attractive starting point for the synthesis of novel therapeutic agents
and functional materials. The efficient, high-yield synthesis protocol further enhances its utility
for researchers. This guide provides the foundational knowledge required for scientists to
incorporate this valuable chemical entity into their research and development programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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